molecular formula C17H19NO2 B10963859 (2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone

(2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B10963859
M. Wt: 269.34 g/mol
InChI Key: NPFNIILHXPTEAO-UHFFFAOYSA-N
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Description

(2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a naphthalene ring substituted with an ethoxy group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-ethoxynaphthalene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized naphthalene or pyrrolidine derivatives .

Scientific Research Applications

(2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both the ethoxy-naphthalene and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(2-ethoxynaphthalen-1-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H19NO2/c1-2-20-15-10-9-13-7-3-4-8-14(13)16(15)17(19)18-11-5-6-12-18/h3-4,7-10H,2,5-6,11-12H2,1H3

InChI Key

NPFNIILHXPTEAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCCC3

Origin of Product

United States

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